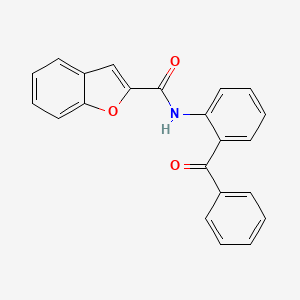

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide” is a complex organic compound. Similar compounds, such as N-(2-benzoylphenyl)-benzamide, have been identified and are provided by suppliers like Sigma-Aldrich . These compounds are often used for research purposes .

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the N-(2-benzoyl-phenyl) oxalyl derivatives are important models for studying three-centered intramolecular hydrogen bonding in organic molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the N-(2-benzoyl-phenyl) oxalyl derivatives were investigated for properties such as Ionisation Potential (I), Electron affinity (A), chemical hardness (η), electronic chemical potential (μ) and electrophilicity (ω) .

Aplicaciones Científicas De Investigación

Antihyperlipidemic Activity

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide and its derivatives have been studied for their antihyperlipidemic activity. For example, a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were synthesized and tested on hyperlipidemic rats. These compounds showed significant reduction in plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, indicating potential as lipid-lowering agents (Al-qirim et al., 2012). Another study demonstrated similar lipid-lowering effects in hyperlipidemic rats using N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives (Shattat et al., 2010).

Application in Asymmetric Synthesis

These compounds have been used in asymmetric synthesis. A study described halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids (Belokon’ et al., 2002).

Synthesis Methods

The development of efficient synthesis methods for these compounds is also a key area of research. A microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides has been developed, proving effective for rapid identification of biologically active compounds (Vincetti et al., 2016).

Potential Therapeutic Applications

Other studies have explored the potential therapeutic applications of these compounds, such as anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014), as well as cholinesterase inhibitory activity for potential Alzheimer's disease treatment (Abedinifar et al., 2018).

Pharmaceutical Research

In pharmaceutical research, the exploration of this compound derivatives for various biological activities is notable. For instance, the synthesis and evaluation of novel substituted and unsubstituted N-(benzoylphenyl)-1H-indole-2-carboxamides as antihypertriglyceridemic agents have shown promising results in hyperlipidemic rat models (Shahwan et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)23-22(25)20-14-16-10-4-7-13-19(16)26-20/h1-14H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSMICLRPYVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)

![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)

![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)

![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)